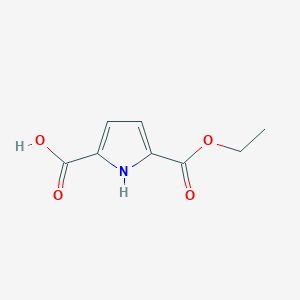

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQLZHDFXVPFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356279 | |

| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952569-58-3 | |

| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key physical data, outlines general experimental protocols for their determination, and presents a logical workflow for the physical characterization of a new chemical entity.

Core Physical Properties

This compound, with the CAS number 952569-58-3, presents as a white to off-white solid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in the table below. It is important to note that several of these properties are based on computational predictions and have not yet been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C8H9NO4 | [3] |

| Molecular Weight | 183.16 g/mol | [3] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point (Predicted) | 407.5 ± 30.0 °C | [1][2] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.77 ± 0.10 | [1][2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

| Melting Point | Not available in literature | |

| Solubility | Not quantitatively available in literature |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned into a liquid is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, formulation, and synthesis.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure for Equilibrium Solubility Measurement:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is sealed and agitated in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is expressed in units such as mg/mL or mol/L. This procedure is repeated for a range of pharmaceutically relevant solvents.

Logical Workflow for Physical Characterization

The physical characterization of a new chemical entity (NCE) like this compound is a systematic process. The following diagram illustrates a typical workflow, from initial reception of the sample to the generation of a comprehensive physical property profile.

References

An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, general synthesis protocols, and key applications, presenting data in a clear and accessible format for scientists and drug development professionals.

Core Chemical Identity and Properties

This compound is a disubstituted pyrrole derivative featuring both a carboxylic acid and an ethyl ester functional group. Its structure forms the basis for more complex molecules and serves as a valuable building block in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values, including predicted data, offer a snapshot of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [2][3] |

| Monoisotopic Mass | 183.05316 Da | [1] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 407.5 ± 30.0 °C | [3][4] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 3.77 ± 0.10 | [4] |

| Storage Conditions | 2-8°C under inert gas | [4] |

Chemical Structure Visualization

The two-dimensional chemical structure of the molecule is depicted below, illustrating the arrangement of the pyrrole ring, the ethoxycarbonyl group at position 5, and the carboxylic acid group at position 2.

Experimental Protocols: Synthesis Approaches

While specific, detailed synthesis protocols for this compound are not extensively published, its structure suggests a primary synthesis route involving the selective hydrolysis of a precursor diester, diethyl 1H-pyrrole-2,5-dicarboxylate. The general methodology is based on standard organic chemistry transformations.

General Protocol: Selective Saponification of Diethyl 1H-pyrrole-2,5-dicarboxylate

This procedure outlines a plausible method for the synthesis of the target compound. The key to this synthesis is the use of a single equivalent of a base to favor mono-hydrolysis over the formation of the dicarboxylic acid.

Objective: To selectively hydrolyze one of the two ethyl ester groups of diethyl 1H-pyrrole-2,5-dicarboxylate.

Materials:

-

Diethyl 1H-pyrrole-2,5-dicarboxylate (starting material)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH) or Methanol (MeOH) (solvent)

-

Hydrochloric acid (HCl), dilute (for acidification)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a suitable alcohol solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Base Addition: Prepare a solution of one molar equivalent of NaOH or KOH in water or alcohol. Add this solution dropwise to the stirred solution of the diester at room temperature or under mild heating (e.g., 40-50°C). Conditions for similar hydrolyses on pyrrole rings have involved heating at 90°C, which may be required to drive the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the mono-acid product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution by adding dilute HCl dropwise until the pH is approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications and Biological Relevance

Pyrrole-2,5-dicarboxylic acid derivatives are recognized as important heterocyclic building blocks in several fields of chemical research. Their rigid, planar structure and the presence of multiple functional groups make them versatile precursors for more complex molecular architectures.

-

Medicinal Chemistry: These compounds serve as scaffolds in drug discovery. They are precursors for the synthesis of pyrrolo[1,2-b]pyridazines, which have been investigated for the treatment of proliferative disorders, and are also explored as potential Janus kinase (JAK) inhibitors[5]. Related pyrrole carboxylic acids have been studied as antibacterial agents that target essential bacterial enzymes like DNA gyrase and Topoisomerase IV[6].

-

Materials Science: 1H-Pyrrole-2,5-dicarboxylic acid and its derivatives are utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs).[7] These materials have applications in gas storage and separation.[7]

The diagram below illustrates the central role of this pyrrole core in accessing different fields of application.

References

- 1. PubChemLite - this compound (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:952569-58-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: 952569-58-3 [m.chemicalbook.com]

- 4. This compound CAS#: 952569-58-3 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

- 7. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 952569-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, with the CAS number 952569-58-3, is a disubstituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products and pharmacologically active compounds. The presence of both a carboxylic acid and an ethyl ester group on the pyrrole scaffold makes this molecule a versatile building block in medicinal chemistry and organic synthesis. These functional groups offer multiple reaction sites for further chemical modifications, enabling the synthesis of more complex molecules with potential therapeutic applications. While extensive research exists on the broader class of pyrrole-2-carboxylic acids, detailed public-domain information specifically on the synthesis and biological activities of this compound is limited. This guide aims to provide a comprehensive overview of its known properties and infer potential synthetic routes and biological applications based on the well-established chemistry of related pyrrole derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 952569-58-3 | [1][2] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester | |

| Appearance | White to off-white solid | [3] |

| Predicted Density | 1.359 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.77 ± 0.10 | [3] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3] |

Potential Synthetic Routes

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of the target molecule, a plausible pathway would involve the reaction of an α-amino-β-ketoester with a glyoxylate derivative.

Note: The following is a generalized, hypothetical experimental protocol based on the principles of the Knorr Pyrrole Synthesis. It has not been experimentally validated for this specific compound.

Hypothetical Experimental Protocol: Knorr Pyrrole Synthesis

-

Preparation of Ethyl 2-amino-3-oxobutanoate: Synthesize or procure ethyl 2-amino-3-oxobutanoate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate (1 equivalent) and ethyl glyoxylate (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Condensation: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize the target molecule via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Note: The following is a generalized, hypothetical experimental protocol based on the principles of the Paal-Knorr Pyrrole Synthesis. It has not been experimentally validated for this specific compound.

Hypothetical Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Precursor Synthesis: Synthesize a 1,4-dicarbonyl compound such as diethyl 2,5-dioxohexanedioate.

-

Reaction Setup: In a pressure vessel, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in a suitable solvent like ethanol.

-

Cyclization: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in ethanol.

-

Heating: Heat the mixture in the sealed vessel to a temperature typically ranging from 100 to 150 °C. Monitor the reaction for completion.

-

Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to isolate the desired pyrrole derivative.

-

Characterization: Characterize the purified product using standard analytical techniques.

Below is a conceptual workflow for the synthesis of pyrrole dicarboxylic acid derivatives.

Potential Biological Activities and Applications

While no specific biological data for this compound has been found, the pyrrole-2-carboxylic acid scaffold is present in many compounds with significant biological activities. This suggests that the target molecule could serve as a valuable starting point for the development of new therapeutic agents.

Antibacterial and Quorum Sensing Inhibition

Pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa.[4][5][6] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[4][5][6] By interfering with QS, these compounds can reduce bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of developing resistance. It is plausible that this compound could exhibit similar QS inhibitory properties.

The logical relationship for the potential application in quorum sensing inhibition is depicted below.

References

- 1. PubChemLite - this compound (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:952569-58-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: 952569-58-3 [m.chemicalbook.com]

- 4. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic building block with applications in organic synthesis and potential for pharmaceutical development. This document details its physicochemical properties, a general synthesis protocol, and its relevance in the field of medicinal chemistry.

Physicochemical Properties

This compound is a substituted pyrrole that serves as a valuable intermediate in the synthesis of more complex molecules. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9NO4 | [1][2][3][4] |

| Molecular Weight | 183.16 g/mol | [1][3][4] |

| CAS Number | 952569-58-3 | [1][3][4] |

| Synonyms | 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-(Ethoxycarbonyl)-1H-pyrrol-2-carboxylic acid | [1][4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point (Predicted) | 407.5 ± 30.0 °C | [4] |

| Density (Predicted) | 1.359 ± 0.06 g/cm3 | [4] |

| pKa (Predicted) | 3.77 ± 0.10 | [4] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrroles such as this compound can be achieved through various methods in organic chemistry. A common and well-established method for constructing the pyrrole ring is the Knorr pyrrole synthesis.[5] This approach typically involves the condensation of an α-amino-ketone or an α-amino-β-ketoester with a β-dicarbonyl compound.[5]

Generalized Experimental Protocol for Knorr Pyrrole Synthesis:

A plausible synthetic route for a substituted pyrrole derivative is outlined below. Please note that this is a generalized protocol, and specific reaction conditions such as temperature, solvent, and reaction time would need to be optimized for the synthesis of this compound.

-

Preparation of the α-amino-β-ketoester: An appropriate β-ketoester is reacted with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an α-oximino-β-ketoester. This intermediate is then reduced (e.g., using zinc dust in acetic acid or catalytic hydrogenation) to yield the corresponding α-amino-β-ketoester.

-

Condensation Reaction: The freshly prepared α-amino-β-ketoester is then reacted with a suitable β-ketoester in the presence of an acid or base catalyst. The choice of reactants is crucial to obtain the desired substitution pattern on the pyrrole ring.

-

Cyclization and Aromatization: The initial condensation product undergoes intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring.

-

Work-up and Purification: The reaction mixture is worked up by extraction and washing. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure substituted pyrrole.

Logical Workflow for a Generalized Knorr Pyrrole Synthesis:

Caption: A generalized workflow for the Knorr synthesis of substituted pyrroles.

Applications in Research and Drug Development

The pyrrole scaffold is a prominent feature in numerous natural products and pharmaceutically active compounds.[6] Pyrrole-containing molecules have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. For instance, a related compound, 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, is a crucial intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] The presence of both a carboxylic acid and an ester group in this compound provides two distinct points for further chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug discovery.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Handling: It is recommended to handle this compound in a well-ventilated area.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[7] Measures should be taken to prevent the formation of dust and aerosols.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry environment.[1] Recommended storage conditions are at room temperature[1] or under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

Conclusion

This compound, with a molecular weight of 183.16 g/mol , is a key heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its versatile structure allows for the creation of more complex molecules, particularly in the realm of drug development. Understanding its physicochemical properties and synthetic pathways is crucial for its effective utilization in research and development.

References

- 1. This compound - CAS:952569-58-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - this compound (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 952569-58-3 [m.chemicalbook.com]

- 4. This compound CAS#: 952569-58-3 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

Spectral Data Analysis of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

| Identifier | Value |

| IUPAC Name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid |

| Synonyms | 1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid |

| CAS Number | 952569-58-3 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Chemical Structure | See Figure 1 |

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectral data for this compound. These values are derived from spectral data of analogous structures and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H3 | 6.2 - 6.4 | d | ~3.5 |

| H4 | 6.9 - 7.1 | d | ~3.5 |

| -CH₂- (ethyl) | 4.2 - 4.4 | q | ~7.1 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.1 |

| -COOH | > 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O, acid) | 160 - 165 |

| C5 (C=O, ester) | 160 - 165 |

| C2' | 125 - 130 |

| C5' | 120 - 125 |

| C3 | 110 - 115 |

| C4 | 118 - 123 |

| -CH₂- (ethyl) | 60 - 65 |

| -CH₃ (ethyl) | 14 - 16 |

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Pyrrole) | Stretching | 3400 - 3200 | Medium |

| C-H (Aromatic/Ethyl) | Stretching | 3100 - 2850 | Medium |

| C=O (Carboxylic Acid/Ester) | Stretching | 1725 - 1680 | Strong |

| C=C (Pyrrole Ring) | Stretching | 1550 - 1450 | Medium |

| C-O (Ester/Acid) | Stretching | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Interpretation |

| 183 | [M]⁺ | Molecular Ion |

| 138 | [M - OEt]⁺ | Loss of ethoxy group |

| 137 | [M - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 111 | [M - CO₂Et]⁺ | Loss of ethoxycarbonyl group |

| 94 | [111 - OH]⁺ | Loss of hydroxyl from the carboxylic acid fragment |

| 66 | [Pyrrole ring fragment] | Fragmentation of the pyrrole ring |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and validation.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectral data acquisition, and a proposed mass spectrometry fragmentation pathway.

Caption: Chemical structure of the title compound.

Caption: General workflow for spectral analysis.

Caption: Proposed MS fragmentation pathway.

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyrrole derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of the available solubility data for a related compound and outlines a standard methodology for determining the solubility of the title compound.

Solubility Data

While specific data for this compound is unavailable, the solubility of a similar compound, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been investigated. The data, presented in mole fraction, offers a qualitative understanding of the types of solvents that may be effective for dissolving pyrrole carboxylic acid derivatives.

Table 1: Solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in Various Organic Solvents at 318.15 K [1]

| Solvent | Mole Fraction Solubility (x 10²) |

| N,N-Dimethylformamide (DMF) | 7.91 |

| Cyclohexanone | 2.81 |

| 1,4-Dioxane | 2.69 |

| Acetonitrile | 1.15 |

| Acetone | 0.704 |

| Ethyl acetate | 0.420 |

| n-Propanol | 0.369 |

| Isobutanol | 0.338 |

| Methanol | 0.317 |

| n-Butanol | 0.303 |

| Ethanol | 0.283 |

| Isopropanol | 0.269 |

Note: The data presented is for 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid and should be used as a qualitative guide only for this compound.[1]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound in a solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid, purity >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Unveiling the Therapeutic Potential of the Pyrrole Scaffold: A Technical Overview of Pyrrole-2-Carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the biological activity of pyrrole-2-carboxylic acid derivatives. Direct biological data for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is not available in the current scientific literature. Therefore, this document focuses on the biological activities of structurally related pyrrole compounds to provide a comprehensive overview of the therapeutic potential of this chemical class.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry and drug discovery. This guide provides a detailed exploration of the biological activities of derivatives of pyrrole-2-carboxylic acid, with a focus on their potential as anticancer, antimicrobial, and quorum sensing inhibitory agents. While data on this compound remains elusive, the information presented herein on its structural analogs offers valuable insights for researchers and drug development professionals working in this area.

Anticancer Activity of Pyrrole Derivatives

A significant body of research highlights the potent antiproliferative and cytotoxic effects of various pyrrole derivatives against a range of cancer cell lines.[1][2][3][4][5][6][7][8][9] These compounds have been shown to interfere with key cellular processes and signaling pathways that are critical for cancer cell growth and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Pyrrolo[1,2-a]quinoline 10a | A498 (Renal Cancer) | N/A | 0.027 | [7] |

| Pyrrole Derivative 14a | MCF7 (Breast Cancer) | MTT | 1.7 | [8] |

| Pyrrole Derivative 18b | MCF7 (Breast Cancer) | MTT | 3.4 | [8] |

| Pyrrole Derivative 16b | MCF7 (Breast Cancer) | MTT | 5.7 | [8] |

| Pyrrole Derivative 17 | HePG2 (Liver Cancer) | MTT | 8.7 | [8] |

| Pyrrole Derivative 17 | PACA2 (Pancreatic Cancer) | MTT | 6.4 | [8] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3a | HT29 (Colon Adenocarcinoma) | N/A | LC50 = 9.31 | [9] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3a | OVCAR-8 (Ovarian Carcinoma) | N/A | LC50 = 6.55 | [9] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3a | SN12C (Renal Cell Carcinoma) | N/A | LC50 = 3.97 | [9] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3a | BT-549 (Breast Carcinoma) | N/A | LC50 = 6.39 | [9] |

Experimental Protocols for Anticancer Activity Assessment

A standard methodology for evaluating the in vitro anticancer activity of pyrrole derivatives involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[1][8]

MTT/MTS Cell Viability Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrrole derivatives) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).

-

MTT/MTS Addition: After the incubation period, the MTT or MTS reagent is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor progression. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are key regulators of angiogenesis and cell proliferation.[2][5] Another important mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7] Certain pyrrole compounds have also been found to modulate the Hedgehog signaling pathway, which is implicated in the development and progression of various cancers.[4][10]

Caption: Mechanisms of anticancer activity of pyrrole derivatives.

Antimicrobial and Antitubercular Activity

Pyrrole-containing compounds have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[11][12][13][14][15] Of particular importance is the potent antitubercular activity exhibited by a class of pyrrole-2-carboxamides.[16][17][18][19][20][21]

Quantitative Data on Antitubercular Activity

The following table presents the in vitro antitubercular activity of selected pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

| Compound | R1 Substituent | MIC (µg/mL) | Reference |

| 12 | 4-F-Ph | 3.7 | [16][17] |

| 16 | 2-F-Ph | <0.016 | [16][17] |

| 17 | 3-F-Ph | <0.016 | [16][17] |

| 18 | 4-F-Ph | <0.016 | [16][17] |

| 19 | 4-CF3-Ph | 0.15 | [16][17] |

Experimental Protocols for Antitubercular Activity Assessment

The antitubercular activity of pyrrole derivatives is typically evaluated using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) Protocol:

-

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate.

-

Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and adjusted to a specific optical density.

-

Inoculation: The bacterial suspension is added to the wells containing the test compounds.

-

Incubation: The plates are incubated at 37°C for several days.

-

Alamar Blue Addition: A solution of Alamar Blue is added to each well.

-

Re-incubation: The plates are incubated for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action: MmpL3 Inhibition

A key target for the antitubercular activity of pyrrole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[16][17][18][19][20][21] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.

Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamides.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[22][23][24][25][26][27][28][29] Disrupting QS is an attractive strategy to combat bacterial infections without exerting selective pressure for resistance development. A structurally related compound, 1H-pyrrole-2,5-dicarboxylic acid , has been identified as a potent quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa.[22][23][26][27][28]

Quantitative Data on Quorum Sensing Inhibition

The following table summarizes the effect of 1H-pyrrole-2,5-dicarboxylic acid (PT22) on the production of various virulence factors and biofilm formation in P. aeruginosa PAO1.[22][23]

| Activity | Concentration (mg/mL) | % Inhibition / Reduction | Reference |

| Pyocyanin Production | 0.50 | 13.17 | [22][23] |

| 0.75 | 37.06 | [22][23] | |

| 1.00 | 73.05 | [22][23] | |

| Rhamnolipid Production | 0.50 | 24.75 | [22][23] |

| 0.75 | 29.66 | [22][23] | |

| 1.00 | 34.06 | [22][23] | |

| Biofilm Formation | 0.50 | 27.89 | [22][23] |

| 0.75 | 47.59 | [22][23] | |

| 1.00 | 64.74 | [22][23] |

Experimental Protocols for Quorum Sensing Inhibition Assays

The inhibitory effect of compounds on quorum sensing can be evaluated by measuring the production of specific virulence factors or biofilm formation.

Virulence Factor (Pyocyanin) Quantification Assay Protocol:

-

Bacterial Culture: P. aeruginosa is grown in the presence of different concentrations of the test compound.

-

Supernatant Collection: The bacterial culture is centrifuged, and the cell-free supernatant is collected.

-

Pyocyanin Extraction: Pyocyanin is extracted from the supernatant using chloroform.

-

Acidification and Quantification: The chloroform layer is treated with HCl, and the absorbance of the resulting pink solution is measured at 520 nm.

-

Data Analysis: The percentage of pyocyanin inhibition is calculated relative to the untreated control.

Biofilm Inhibition Assay (Crystal Violet Method) Protocol:

-

Bacterial Culture and Treatment: Bacteria are grown in 96-well plates in the presence of test compounds under static conditions to allow for biofilm formation.

-

Washing: Non-adherent bacteria are removed by washing the wells with a buffer.

-

Staining: The remaining biofilm is stained with a crystal violet solution.

-

Solubilization: The stain is solubilized using a solvent such as ethanol or acetic acid.

-

Absorbance Measurement: The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm).

-

Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.

Quorum Sensing Pathway in P. aeruginosa

The quorum sensing system in P. aeruginosa is a complex network involving multiple signaling molecules and receptors. The las and rhl systems are two of the major QS circuits. 1H-pyrrole-2,5-dicarboxylic acid has been shown to downregulate the expression of key QS regulatory genes, thereby inhibiting the production of virulence factors and biofilm formation.

Caption: Inhibition of the P. aeruginosa quorum sensing pathway.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs demonstrates the significant therapeutic potential of the pyrrole-2-carboxylic acid scaffold. Derivatives of this core structure have shown promising activity as anticancer, antimicrobial, and quorum sensing inhibitory agents. The information compiled in this technical guide, including quantitative data, experimental protocols, and mechanistic insights, provides a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the biological activities of a broader range of substituted pyrrole-2-carboxylic acids, including the title compound, is warranted to fully explore their therapeutic applications.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach [mdpi.com]

- 8. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 12. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 22. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 23. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Quorum sensing inhibition evaluation method: An experiment-based microbiology laboratory course [ubibliorum.ubi.pt]

- 26. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as an… [ouci.dntb.gov.ua]

- 29. pubs.acs.org [pubs.acs.org]

Navigating the Pyrrole Landscape: A Technical Guide to the Natural Occurrence of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. A comprehensive review of scientific literature indicates that this specific compound has not been identified as a naturally occurring product. However, the core structure, pyrrole-2-carboxylic acid, and its various derivatives are prevalent in a diverse range of organisms, from marine sponges and fungi to plants. These natural analogs exhibit a wide array of biological activities and are of significant interest in the field of drug discovery. This document provides an in-depth overview of these naturally occurring pyrrole-2-carboxylic acid derivatives, their sources, and the biosynthetic pathways that lead to the formation of the fundamental pyrrole-2-carboxylate scaffold.

Natural Occurrence of Pyrrole-2-Carboxylic Acid and its Derivatives

While this compound is not a known natural product, its parent compound and other derivatives are widely distributed in nature.

Marine Environments: A Rich Source of Pyrrole Alkaloids

Marine sponges are a particularly prolific source of complex pyrrole-containing alkaloids.[1] These compounds often feature a brominated pyrrole-2-carboxamide moiety.[2] Genera such as Agelas, Axinella, and Hymeniacidon are known for producing these pyrrole-imidazole alkaloids (PIAs).[3] Oroidin, a simple linear bromopyrrole-imidazole alkaloid isolated from the sponge Agelas oroides, is considered a potential biogenetic precursor to more complex PIAs.[3] The structural diversity of these compounds, which includes monomeric, dimeric, and even tetrameric forms, makes them attractive targets for drug discovery.[3][4]

Fungal Kingdom: Endophytic and Fermented Sources

Fungi, particularly endophytic fungi, are another significant source of pyrrole derivatives. An endophytic fungus, Perenniporia tephropora, isolated from Areca catechu L., produces 1H-pyrrole-2,5-dicarboxylic acid. This compound has been identified as a quorum-sensing inhibitor against Pseudomonas aeruginosa.[5] Additionally, the fermented mycelia of Xylaria nigripes have yielded several known pyrrole-2-carboxaldehyde derivatives.[6] Three new pyrrole alkaloids, albifipyrrols A–C, were isolated from the endophytic fungus Albifimbria viridis.[7]

Plant Kingdom: From Roots to Fruits

Various pyrrole derivatives have been isolated from plant sources. Pyrrole-2-carboxaldehydes (Py-2-Cs) and their derivatives have been found in the roots, leaves, and seeds of different plants.[6] For instance, 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde was isolated from an ethanol extract of Salvia miltiorrhiza.[6] The fruits of Phyllanthus emblica have been found to contain 1H-pyrrole-2,5-dicarboxylic acid and a novel derivative, 1-(4ʹ-methoxy-4ʹ-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid.[8]

Biosynthesis of the Pyrrole-2-Carboxylic Acid Scaffold

The fundamental pyrrole-2-carboxylate skeleton found in many natural products is biosynthetically derived from amino acids. One of the primary pathways involves the dehydrogenation of L-proline.[9] This conversion is a key step in the biosynthesis of antibiotics like undecylprodigiosin and pyoluteorin. The amino acid L-proline, readily available in producer organisms, serves as the precursor to the pyrrole-2-carboxylate moiety.

Data Summary of Naturally Occurring Pyrrole-2-Carboxylic Acid Analogs

The following table summarizes the key information on the natural occurrence of various pyrrole-2-carboxylic acid derivatives.

| Compound Name | Natural Source | Organism Type | Reported Biological Activity |

| Pyrrole-Imidazole Alkaloids (e.g., Oroidin) | Agelas, Axinella, Hymeniacidon species | Marine Sponge | Antimicrobial, Antiviral, Antifungal, Cytotoxic |

| 1H-Pyrrole-2,5-dicarboxylic acid | Perenniporia tephropora FF2 | Endophytic Fungus | Quorum-sensing inhibitor against Pseudomonas aeruginosa |

| 1H-Pyrrole-2,5-dicarboxylic acid | Phyllanthus emblica | Plant | Anti-inflammatory, Reduced lipid deposition |

| 1-(4ʹ-methoxy-4ʹ-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid | Phyllanthus emblica | Plant | Anti-inflammatory, Reduced lipid deposition |

| Pyrrole-2-carboxaldehyde derivatives | Xylaria nigripes, Salvia miltiorrhiza | Fungus, Plant | Various |

| Albifipyrrols A–C | Albifimbria viridis | Endophytic Fungus | Immunosuppressive activity |

Experimental Protocols

Given that this compound has not been reported as a natural product, there are no established experimental protocols for its isolation from natural sources. The isolation of its naturally occurring analogs typically involves a series of chromatographic techniques.

A general workflow for the isolation of pyrrole derivatives from natural sources is as follows:

Conclusion

References

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. Marine Pyrrole Alkaloids [mdpi.com]

- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three new pyrrole alkaloids from the endophytic fungus <i>Albifimbria viridis</i> - ProQuest [proquest.com]

- 8. d-nb.info [d-nb.info]

- 9. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Safety and Handling of 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and technical information for 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. Due to the limited availability of data for this specific compound, information from closely related pyrrole derivatives has been included to provide a thorough overview. This is clearly indicated where applicable.

Chemical and Physical Properties

This table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H9NO4 | [1] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.77 ± 0.10 | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [4] |

| InChI | InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | [3] |

| SMILES | CCOC(=O)C1=CC=C(N1)C(=O)O | [1] |

Safety and Toxicology

Hazard Identification:

Based on analogous compounds, this compound may cause:

Precautionary Measures:

-

Handling: Handle in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7][8] Avoid breathing dust.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] Store under an inert gas atmosphere.[3]

-

Fire: May be combustible at high temperatures.[8] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Toxicological Data (for related compounds):

| Compound | LD50/LC50 | Species | Route | Source |

| Pyroglutamic Acid | > 1 g/kg | Rat | Oral | [8] |

| Pyrrole | 98 mg/kg | Mouse | Oral | [10] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of pyrrole carboxylic acid derivatives. These should be adapted and optimized for this compound.

Synthesis

A common method for synthesizing pyrrole-2-carboxylic acid esters is through the acylation of pyrrole followed by reaction with an alcohol.[11] The Knorr pyrrole synthesis is another plausible route using ketoesters and amines.[12]

Generalized Protocol for the Synthesis of Ethyl Pyrrole-2-carboxylate (Analogous Compound): [11]

-

Acylation of Pyrrole:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve trichloroacetyl chloride in anhydrous diethyl ether.

-

Slowly add a solution of freshly distilled pyrrole in anhydrous ether. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of potassium carbonate in water.

-

Separate the organic layer, dry it with magnesium sulfate, treat with activated carbon, and filter.

-

Remove the solvent by distillation and recrystallize the residue from hexane to obtain 2-pyrrolyl trichloromethyl ketone.

-

-

Esterification:

-

In a separate flask, dissolve sodium in anhydrous ethanol.

-

Portionwise, add the 2-pyrrolyl trichloromethyl ketone to the sodium ethoxide solution.

-

Stir the solution and then concentrate to dryness using a rotary evaporator.

-

Partition the residue between ether and dilute hydrochloric acid.

-

Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

-

Fractionally distill the residue under reduced pressure to obtain ethyl pyrrole-2-carboxylate.

-

Purification

Purification of pyrrole derivatives can often be achieved through recrystallization or column chromatography.[13][14] Distillation under reduced pressure is also a common method for purifying liquid pyrroles.[15]

Generalized Purification Protocol by Column Chromatography: [14]

-

Dissolve the crude product in a minimum amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).

-

Prepare a silica gel column with an appropriate solvent system (e.g., ethyl acetate:n-hexane).[13]

-

Load the dissolved product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Standard analytical techniques can be used to characterize this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer at a controlled pH is a common starting point.[16][17]

-

Gas Chromatography (GC): GC can be used to determine the purity of the compound, often coupled with a Flame Ionization Detector (FID).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

The biological activities of many pyrrole derivatives are an active area of research. Pyrrole-2-carboxamides, in particular, have shown promise as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for treating drug-resistant tuberculosis.[18] Some pyrrole-2-carboxylic acid derivatives have also demonstrated antiproliferative activity against human cancer cell lines.[19] Additionally, certain pyrrole-carboxylic acid derivatives have been investigated for their potential to reduce triglyceride and cholesterol levels in serum, suggesting applications in treating hyperlipidemia and arteriosclerosis.[20] The specific biological activity and signaling pathways of this compound have not been extensively studied.

Visualizations

Generalized Synthetic Workflow

References

- 1. PubChemLite - this compound (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:952569-58-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound CAS#: 952569-58-3 [m.chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C7H7NO4 | CID 12459972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. HU206870B - Process for producing pyrrol-carboxylic acid derivatives and salts and pharmaceutical compositions containing them - Google Patents [patents.google.com]

5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid theoretical properties

An In-depth Technical Guide to the Theoretical Properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the theoretical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document details its electronic structure, spectroscopic characteristics, and a plausible synthetic route, with all quantitative data organized into structured tables and logical workflows visualized using Graphviz diagrams.

Molecular and Electronic Properties

The fundamental molecular and electronic properties of this compound have been determined using a combination of data from publicly available databases and computational chemistry methods. Density Functional Theory (DFT) calculations were performed to elucidate the electronic structure and predict spectroscopic data.

Computational Methodology: The theoretical data presented herein were derived from Density Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the B3LYP functional with a 6-31G(d) basis set. Subsequent calculations for molecular orbitals, electrostatic potential, and spectroscopic data were performed at the same level of theory.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | PubChem[1] |

| Molecular Weight | 183.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 183.05316 Da | PubChem[1] |

| Predicted pKa | 3.77 ± 0.10 | ChemicalBook[2] |

| Predicted XlogP | 1.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bond Count | 3 | - |

| Polar Surface Area | 77.76 Ų | - |

Electronic Structure

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.22 |

Caption: HOMO and LUMO energy levels of this compound.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Predicted Spectroscopic Data

Theoretical spectroscopic data provides a valuable reference for the experimental characterization of this compound.

NMR Spectroscopy

The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are tabulated below. These values can aid in the structural elucidation and purity assessment of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N-H | 10.5 - 12.0 (broad) | - |

| 3 | C-H | 6.2 - 6.4 | 110 - 112 |

| 4 | C-H | 6.9 - 7.1 | 118 - 120 |

| 6 (CH₂) | C | 4.2 - 4.4 (quartet) | 60 - 62 |

| 7 (CH₃) | C | 1.2 - 1.4 (triplet) | 14 - 16 |

| 2 (C=O) | C | - | 160 - 162 |

| 5 (C=O) | C | - | 168 - 170 |

| Pyrrole C2 | C | - | 125 - 127 |

| Pyrrole C5 | C | - | 128 - 130 |

| COOH | O-H | 12.0 - 13.0 (broad) | - |

Infrared (IR) Spectroscopy

The predicted vibrational frequencies from IR spectroscopy are useful for identifying the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3400 | Medium | N-H stretch |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| 1700 - 1720 | Strong | C=O stretch (carboxylic acid) |

| 1680 - 1700 | Strong | C=O stretch (ester) |

| 1500 - 1550 | Medium | C=C stretch (pyrrole ring) |

| 1200 - 1300 | Strong | C-O stretch (ester & acid) |

Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate This step can be achieved via a Paal-Knorr pyrrole synthesis from a suitable 1,4-dicarbonyl precursor. A plausible starting material is diethyl 2,5-dihydroxymuconate.

-

Procedure:

-

Dissolve diethyl 2,5-dihydroxymuconate in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain diethyl 1H-pyrrole-2,5-dicarboxylate.[3][4]

-

Step 2: Selective Mono-hydrolysis The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved by carefully controlling the stoichiometry of the base.

-

Procedure:

-

Dissolve diethyl 1H-pyrrole-2,5-dicarboxylate in a mixture of ethanol and water.

-

Cool the solution in an ice bath and add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC to observe the formation of the mono-acid.

-

Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

-

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrrole-2-carboxylic acid scaffold is present in numerous biologically active molecules. Derivatives of pyrrole carboxylic acids have been investigated for a range of therapeutic applications.

-

Antiproliferative Activity: Certain substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[5]

-

Antitubercular Activity: Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing potent anti-tuberculosis activity.[6]

-

Anti-inflammatory Activity: Some pyrrole derivatives have been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are key targets in inflammation.

Given the biological relevance of the pyrrole-2-carboxylic acid core, this compound represents an interesting scaffold for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound, supported by computational data. The presented electronic and spectroscopic properties serve as a valuable resource for its synthesis and characterization. Although experimental data for this specific molecule is scarce, a plausible synthetic route has been proposed based on established chemical principles. The known biological activities of related compounds suggest that this compound may be a valuable building block for the development of novel therapeutic agents. Further experimental validation of the theoretical data and exploration of its biological potential are warranted.

References

- 1. raijmr.com [raijmr.com]

- 2. Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Pyrrole-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylic acid, a deceptively simple heterocyclic compound, stands as a cornerstone in the edifice of organic chemistry and drug discovery. Its journey, from an early 20th-century synthetic curiosity to a privileged scaffold in modern medicinal chemistry, is a testament to its remarkable versatility. First synthesized in 1915 by Scholtz through the pyrolysis of mucic acid, this molecule and its derivatives are now recognized as crucial components in a vast array of natural products and pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of pyrrole-2-carboxylic acids. It further delves into their significant role in contemporary drug development, offering detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.

Historical Perspective: The Dawn of a Scaffold

The story of pyrrole-2-carboxylic acid begins in the early days of heterocyclic chemistry. While the parent pyrrole ring was known since the mid-19th century, the synthesis of its carboxylic acid derivatives marked a significant step forward in understanding their chemical reactivity and potential.

The First Synthesis: Scholtz's Pyrolysis of Mucic Acid (1915)

The first documented synthesis of pyrrole-2-carboxylic acid is attributed to Scholtz in 1915. The method involved the dry distillation of mucic acid, a dicarboxylic acid derived from the oxidation of galactose. While this method is now primarily of historical interest due to low yields and harsh conditions, it laid the groundwork for future explorations.

The Paal-Knorr and Knorr Pyrrole Syntheses: A Paradigm Shift

The mid-1880s witnessed the development of two seminal reactions that revolutionized pyrrole synthesis and, by extension, the accessibility of pyrrole-2-carboxylic acid derivatives.

-

The Paal-Knorr Pyrrole Synthesis (1885): This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

-

The Knorr Pyrrole Synthesis (1884): This powerful reaction allows for the synthesis of substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[4][5] A common approach involves the in situ generation of the α-amino-ketone from an oxime precursor.[4]

These classical methods provided chemists with a rational and efficient means to construct the pyrrole ring with various substituents, paving the way for the synthesis of a diverse library of pyrrole-2-carboxylic acid analogs.

Modern Synthetic Methodologies

While the classical syntheses remain relevant, the quest for greater efficiency, milder reaction conditions, and access to novel derivatives has driven the development of modern synthetic strategies.

Synthesis from Bio-based Feedstocks

In a significant advancement towards sustainable chemistry, a method for the synthesis of pyrrole-2-carboxylic acid from D-glucosamine and pyruvic acid has been developed. This approach leverages readily available bio-based starting materials.

Metal-Catalyzed Syntheses

Iron-containing catalysts have been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and aliphatic alcohols, often in quantitative yields.[6]

Spectroscopic and Physicochemical Data

The unambiguous identification and characterization of pyrrole-2-carboxylic acid and its derivatives are crucial for research and development. The following tables summarize key spectroscopic data for the parent compound.

Table 1: Spectroscopic Data for Pyrrole-2-Carboxylic Acid

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (br s, 1H, COOH), 11.72 (br s, 1H, NH), 6.97 (m, 1H), 6.75 (m, 1H), 6.15 (m, 1H) | [7] |

| ¹³C NMR | Data not readily available in searched sources | |

| IR (ATR) | 3289 cm⁻¹ (N-H stretch), 2587-3065 cm⁻¹ (O-H stretch, carboxylic acid), 1670 cm⁻¹ (C=O stretch, amide I), 1278 cm⁻¹ (C-O stretch) | [8] |

| Mass Spectrometry | Molecular Weight: 111.10 g/mol | [9] |

Pyrrole-2-Carboxylic Acids in Drug Discovery

The pyrrole-2-carboxylic acid scaffold is a prominent feature in numerous biologically active molecules, particularly in the realm of infectious diseases. Its derivatives have emerged as potent inhibitors of essential bacterial enzymes, offering new avenues for the development of novel antibiotics.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transmembrane protein in Mycobacterium tuberculosis, responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall.[10] Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and ultimately compromising the integrity of the cell wall, resulting in bacterial death.[10] A number of pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[11]

Table 2: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) | CC₅₀ (Vero cells, μg/mL) | Selectivity Index (SI) | Reference(s) |

| Isoniazid | 0.03 | >128 | >4267 | [11] |

| NITD-304 | <0.016 | 11.2 | >700 | [11] |

| Compound 5 | 0.03 | >64 | >2133 | [11] |